N,N-dimethyl-1-(3-methylimidazo[1,5-a]pyrazin-1-yl)methanamine
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Overview
Description
N,N-dimethyl-1-(3-methylimidazo[1,5-a]pyrazin-1-yl)methanamine is a heterocyclic compound that features an imidazo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-(3-methylimidazo[1,5-a]pyrazin-1-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylimidazo[1,5-a]pyrazine with N,N-dimethylmethanamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and output .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-1-(3-methylimidazo[1,5-a]pyrazin-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced imidazo[1,5-a]pyrazine derivatives.
Substitution: Formation of substituted imidazo[1,5-a]pyrazine derivatives.
Scientific Research Applications
N,N-dimethyl-1-(3-methylimidazo[1,5-a]pyrazin-1-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(3-methylimidazo[1,5-a]pyrazin-1-yl)methanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)methanamine
- {3-methylimidazo[1,5-a]pyridin-1-yl}methanol
Comparison: N,N-dimethyl-1-(3-methylimidazo[1,5-a]pyrazin-1-yl)methanamine is unique due to its imidazo[1,5-a]pyrazine core, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
56481-34-6 |
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Molecular Formula |
C10H14N4 |
Molecular Weight |
190.25 g/mol |
IUPAC Name |
N,N-dimethyl-1-(3-methylimidazo[1,5-a]pyrazin-1-yl)methanamine |
InChI |
InChI=1S/C10H14N4/c1-8-12-9(7-13(2)3)10-6-11-4-5-14(8)10/h4-6H,7H2,1-3H3 |
InChI Key |
WVRZTTXAUJWBIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1C=CN=C2)CN(C)C |
Origin of Product |
United States |
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